Caprolactone acrylate
Overview
Description
Caprolactone acrylate is a versatile chemical compound that combines the properties of caprolactone and acrylate. It is widely used in the production of high-performance polymers, coatings, adhesives, and biomedical materials. The compound is known for its excellent mechanical properties, biodegradability, and compatibility with other materials, making it a valuable component in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Caprolactone acrylate is typically synthesized through the ring-opening polymerization of ε-caprolactone followed by acrylation. The process involves the following steps:
Ring-Opening Polymerization: ε-Caprolactone is polymerized using an initiator such as stannous octoate or other catalysts.
Acrylation: The resulting polycaprolactone is then reacted with acryloyl chloride or acrylic acid in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Caprolactone acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free-radical polymerization to form crosslinked networks used in coatings and adhesives.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or thermal conditions.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are used to facilitate hydrolysis.
Major Products Formed:
Polymerization: Crosslinked polythis compound networks.
Hydrolysis: Polycaprolactone and acrylic acid.
Scientific Research Applications
Caprolactone acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers with tailored properties for specific applications.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of caprolactone acrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The acrylate groups participate in free-radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix provides mechanical strength, flexibility, and chemical resistance. In biomedical applications, the biodegradability of the polycaprolactone component allows for controlled degradation and release of therapeutic agents .
Comparison with Similar Compounds
Polycaprolactone: A biodegradable polyester with similar mechanical properties but lacks the acrylate functionality.
Polylactic Acid: Another biodegradable polymer used in similar applications but with different degradation rates and mechanical properties.
Polyethylene Glycol: A biocompatible polymer often used in drug delivery but with different chemical properties and applications.
Uniqueness of Caprolactone Acrylate: this compound stands out due to its combination of biodegradability, mechanical strength, and the ability to form crosslinked networks. This makes it particularly valuable in applications requiring both durability and controlled degradation, such as biomedical implants and high-performance coatings .
Properties
IUPAC Name |
oxepan-2-one;prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFODFPMOHAYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C1CCC(=O)OCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88651-86-9, 210543-78-5 | |
Record name | 2-Oxepanone, homopolymer, 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88651-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, polymer with 2-oxepanone, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210543-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110489-05-9 | |
Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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